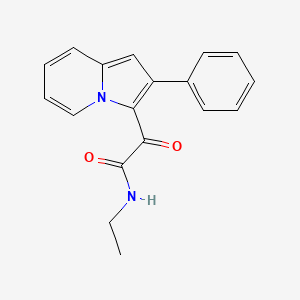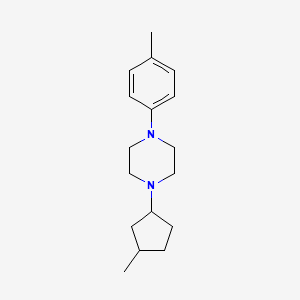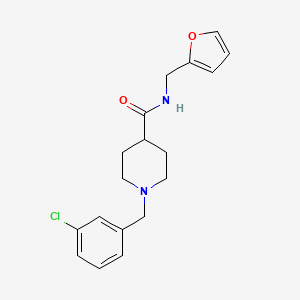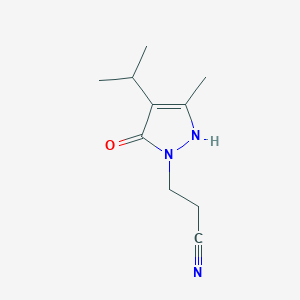![molecular formula C21H20N6 B5247597 N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine](/img/structure/B5247597.png)
N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediate, followed by its coupling with a pyridine derivative. The final step involves the formation of the pyrimidine ring and subsequent N,N-dimethylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the pyrazole moiety.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a methyl group instead of the dimethyl substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a nitro group instead of the dimethyl substitution.
Uniqueness
N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N,N-dimethyl-6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-26(2)21-12-20(23-15-24-21)18-7-3-6-17(11-18)19-8-10-27(25-19)14-16-5-4-9-22-13-16/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEZCEPPKOUGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-4-[[methyl-[[1-(2-methylphenyl)tetrazol-5-yl]-phenylmethyl]amino]methyl]-6-nitrophenol](/img/structure/B5247528.png)
![{1-methyl-1-[1-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B5247533.png)
![propyl 2-[(ethoxycarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5247540.png)
![2-[(4-nitrobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5247543.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5247551.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5247553.png)
![2-(4-chlorobenzyl)-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5247560.png)

![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide](/img/structure/B5247566.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5247569.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B5247587.png)

